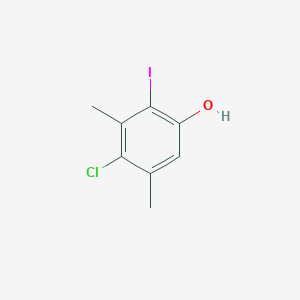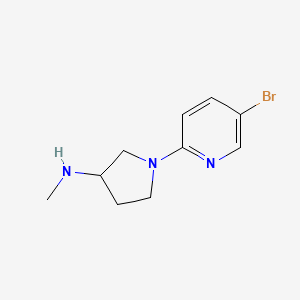
Methyl 4-((tert-butoxycarbonyl)amino)-6-(hydroxymethyl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((tert-butoxycarbonyl)amino)-6-(hydroxymethyl)picolinate is a chemical compound with the molecular formula C13H18N2O5 It is a derivative of picolinic acid and contains functional groups such as tert-butoxycarbonyl (Boc) and hydroxymethyl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-6-(hydroxymethyl)picolinate typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the hydroxymethyl group at the 6-position of the picolinic acid derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired level of purity.
化学反応の分析
Types of Reactions
Methyl 4-((tert-butoxycarbonyl)amino)-6-(hydroxymethyl)picolinate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Deprotection of the Boc group can be achieved using acids like trifluoroacetic acid (TFA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of a nitro group can produce an amine.
科学的研究の応用
Methyl 4-((tert-butoxycarbonyl)amino)-6-(hydroxymethyl)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-6-(hydroxymethyl)picolinate involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected to reveal a reactive amine, which can then participate in various biochemical reactions. The hydroxymethyl group can also undergo further functionalization, allowing the compound to interact with different biological targets.
類似化合物との比較
Similar Compounds
Methyl 4-((tert-butoxycarbonyl)amino)picolinate: Similar structure but lacks the hydroxymethyl group.
Methyl 4-((tert-butoxycarbonyl)amino)-2-carboxypicolinate: Contains a carboxyl group instead of a hydroxymethyl group.
Methyl 4-((tert-butoxycarbonyl)amino)-6-methylpicolinate: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness
Methyl 4-((tert-butoxycarbonyl)amino)-6-(hydroxymethyl)picolinate is unique due to the presence of both the Boc-protected amino group and the hydroxymethyl group. This combination of functional groups allows for versatile chemical modifications and applications in various fields of research.
特性
分子式 |
C13H18N2O5 |
|---|---|
分子量 |
282.29 g/mol |
IUPAC名 |
methyl 6-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(18)15-8-5-9(7-16)14-10(6-8)11(17)19-4/h5-6,16H,7H2,1-4H3,(H,14,15,18) |
InChIキー |
NZHSABMTUJPGJU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC(=C1)C(=O)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-{2-[3-(2-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13893431.png)
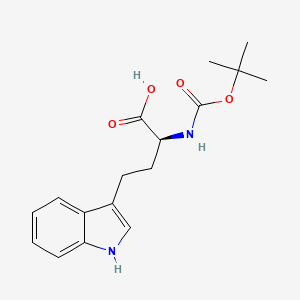
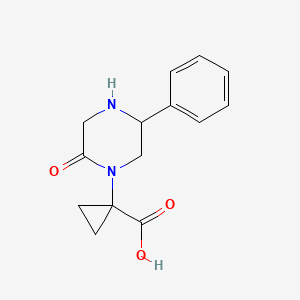
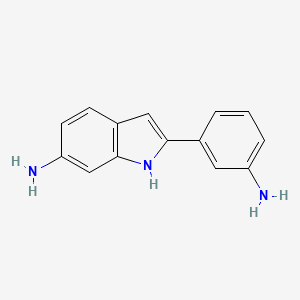
![tert-butyl 3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanoate](/img/structure/B13893440.png)
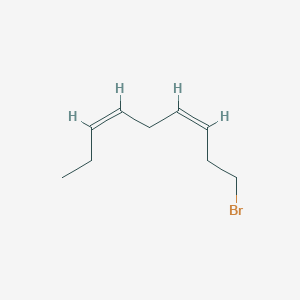

![1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid](/img/structure/B13893446.png)
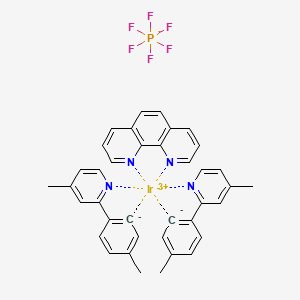
![5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13893453.png)
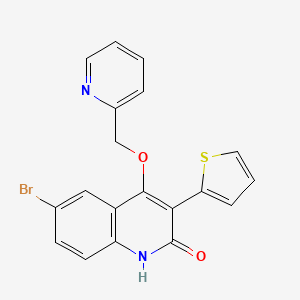
![(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine](/img/structure/B13893470.png)
